N-Carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline

Overview

Description

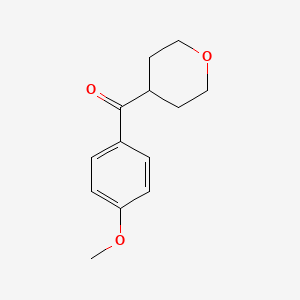

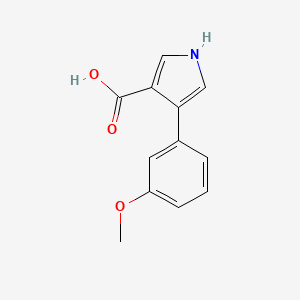

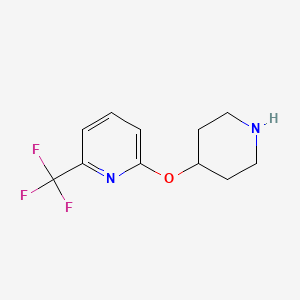

N-Carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline (NCM-DCV-THQ) is a novel compound that has been developed to serve as a high-performance fluorescent probe for a variety of applications in scientific research. NCM-DCV-THQ is a small molecule that has a unique structure, consisting of a carboxymethyl chain attached to a 6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline core. This compound exhibits excellent photostability, high quantum yield, and a wide absorption range, making it an ideal probe for a variety of applications in biochemical and physiological research.

Scientific Research Applications

Endothelial Nitric Oxide Synthase (eNOS) Activation

CDCQ has been identified as a natural chlorogenic acid isolated from Salicornia herbacea that plays a significant role in the cardiovascular system . It has been shown to protect against oxidative stress, inflammation, and cancer . Specifically, CDCQ significantly increases NO production and the phosphorylation of eNOS at Ser1177 . This is crucial for vasodilation, protection of endothelial cell function, and anti-inflammation .

. The blockade of L-type . .Protection Against Endothelial Dysfunction

CDCQ’s ability to enhance eNOS activity and NO production implicates it in the protection against endothelial dysfunction . This is particularly relevant in the context of vascular diseases such as atherosclerosis, where endothelial health is paramount .

Diagnostic Assay Manufacturing

CDCQ is used in the manufacturing of diagnostic assays, particularly in hematology and histology applications . Its properties make it suitable for use in various diagnostic tools and procedures.

Hematology and Histology Stains

In the field of hematology and histology, CDCQ is utilized for staining purposes due to its chemical properties . It aids in the visualization of cells and tissues under microscopic analysis, which is crucial for accurate diagnosis and research.

Research on Vascular Health

Given its role in modulating endothelial functions and vascular tone, CDCQ is a valuable compound in research focused on vascular health . It helps in understanding the mechanisms of vascular diseases and developing potential therapeutic strategies.

Mechanism of Action

Target of Action

The primary target of 2-[6-(2,2-dicyanoethenyl)-3,4-dihydro-2H-quinolin-1-yl]acetic acid is endothelial nitric oxide synthase (eNOS) . eNOS is an enzyme in vascular endothelial cells that produces nitric oxide (NO) from L-arginine . NO plays a physiologically beneficial role in the cardiovascular system, including vasodilation, protection of endothelial cell function, and anti-inflammation .

Mode of Action

2-[6-(2,2-dicyanoethenyl)-3,4-dihydro-2H-quinolin-1-yl]acetic acid interacts with its target, eNOS, by increasing its phosphorylation at Ser1177 . This interaction significantly increases NO production . Additionally, the compound induces the phosphorylation of Protein Kinase A (PKA), Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CaMKKβ), and AMP-Activated Protein Kinase (AMPK) .

Biochemical Pathways

The compound affects the calcium signaling pathway . It increases the intracellular calcium level, which promotes NO production by activating calmodulin (CaM) and CaMKII, leading to increased eNOS phosphorylation at Ser1177 . In addition, CaMKKβ and AMPK, which are associated with the intracellular calcium level, prevent endothelial dysfunction by increasing eNOS phosphorylation at Ser1177 .

Pharmacokinetics

Pharmacokinetics refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .

Result of Action

The result of the action of 2-[6-(2,2-dicyanoethenyl)-3,4-dihydro-2H-quinolin-1-yl]acetic acid is the increased production of NO and the phosphorylation of eNOS at Ser1177 . This leads to vasodilation, protection of endothelial cell function, and anti-inflammation . These effects are involved in the protection of endothelial dysfunction .

properties

IUPAC Name |

2-[6-(2,2-dicyanoethenyl)-3,4-dihydro-2H-quinolin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c16-8-12(9-17)6-11-3-4-14-13(7-11)2-1-5-18(14)10-15(19)20/h3-4,6-7H,1-2,5,10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKCTKMTYNICJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C=C(C#N)C#N)N(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694541 | |

| Record name | [6-(2,2-Dicyanoethenyl)-3,4-dihydroquinolin-1(2H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline | |

CAS RN |

47072-52-6 | |

| Record name | [6-(2,2-Dicyanoethenyl)-3,4-dihydroquinolin-1(2H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is CDCQ and where is it found?

A1: 3-Caffeoyl, 4-dihydrocaffeoylquinic acid (CDCQ) is a chlorogenic acid derivative found in Salicornia herbacea, a halophyte plant known for its medicinal properties [, , , ].

Q2: How does CDCQ affect liver health?

A2: Studies show CDCQ exhibits promising hepatoprotective effects:

- Anti-fibrotic: In mice with carbon tetrachloride-induced liver fibrosis, CDCQ significantly reduced liver damage, inflammation, and fibrosis []. It achieved this by suppressing inflammatory markers like TNF-α and inhibiting the activation of hepatic stellate cells, key players in fibrosis development [].

- Anti-lipogenic: CDCQ effectively lowered high glucose-induced lipid accumulation in human HepG2 cells []. It suppressed the expression of genes involved in fat synthesis (SREBP-1c and FAS) by activating the AMPK pathway via LKB1 and SIRT1, suggesting a potential role in preventing fatty liver disease [].

Q3: What are the potential therapeutic applications of CDCQ?

A3: Based on the available research, CDCQ holds promise for:

- Liver Fibrosis: By mitigating inflammation and fibrosis progression, CDCQ could be explored as a potential therapeutic agent for liver fibrosis [].

- Nonalcoholic Fatty Liver Disease (NAFLD): CDCQ's ability to reduce lipid accumulation in liver cells suggests it might be beneficial in managing NAFLD [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1454063.png)

![N-{[2-(trifluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1454070.png)

amine](/img/structure/B1454071.png)

![Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine](/img/structure/B1454076.png)